molecular formula C20H15BrO7 B2429545 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 941897-62-7

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2429545
CAS RN: 941897-62-7
M. Wt: 447.237
InChI Key: LODQFWSXHLYDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is a derivative of coumarin, which is a natural product found in many plants and has been used for medicinal purposes for centuries. The synthesis of this compound is complex, and it requires specific conditions and reagents.

Scientific Research Applications

Cancer Therapy and Drug Resistance

Research has highlighted the significance of chromene derivatives in cancer therapy, particularly in overcoming drug resistance. For instance, derivatives like ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate have shown potential in mitigating drug resistance in leukemia cells and synergizing with various cancer therapies. These compounds are noted for their selective toxicity towards drug-resistant cancer cells over parent cells, offering a promising avenue for treating cancers with multiple drug resistance (Das et al., 2009).

Antibacterial Applications

The synthesis and characterization of chromene derivatives have also been explored for their antibacterial properties. New derivatives synthesized from 4-hydroxy-chromen-2-one have demonstrated significant bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

GPR35 Receptor Agonists

Chromene derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35, suggesting their utility in studying this receptor's physiological and pathological roles. The development of these agonists, like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, could serve as powerful tools for understanding GPR35's functions and as potential therapeutic agents (Thimm et al., 2013).

Fluorescence and Solid State Properties

The synthesis of benzo[c]coumarin carboxylic acids and their fluorescence properties have been studied, revealing that compounds like 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid exhibit excellent fluorescence in ethanol solution and solid state. This research opens up applications in materials science, particularly in developing fluorescent materials (Shi, Liang, & Zhang, 2017).

Synthesis Methodologies

Efficient synthesis methods for chromene derivatives have been developed, demonstrating the versatility and potential of these compounds in medicinal chemistry and materials science. For example, atom economical synthesis approaches for densely functionalized 4H-chromene derivatives have been reported, showcasing advancements in synthetic organic chemistry (Boominathan et al., 2011).

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO7/c1-25-14-5-3-11(4-6-14)16(22)10-27-19(23)15-8-12-7-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODQFWSXHLYDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

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